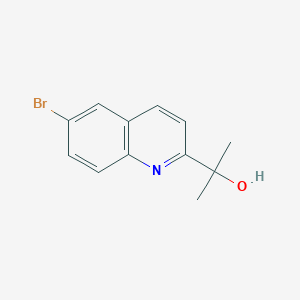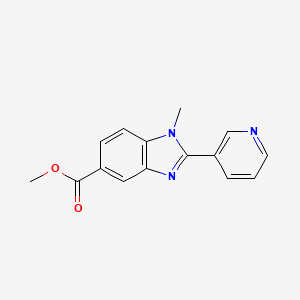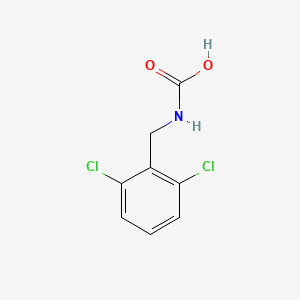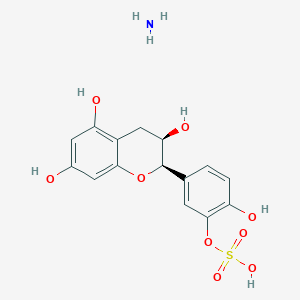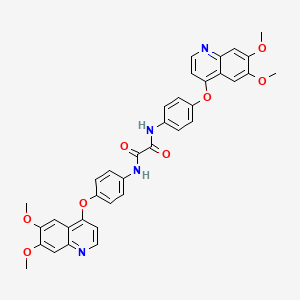
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is a complex organic compound with the molecular formula C36H30N4O8 and a molecular weight of 646.7 g/mol . This compound is known for its unique structure, which includes two quinoline moieties connected through an oxalamide linkage. It is often used as a reference standard in pharmaceutical research and development.
准备方法
The synthesis of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide typically involves the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
化学反应分析
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified quinoline or oxalamide structures .
科学研究应用
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical research to develop new drugs and to study drug metabolism and pharmacokinetics.
作用机制
The mechanism of action of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moieties in the compound can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .
相似化合物的比较
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can be compared with other similar compounds, such as:
Cabozantinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs and share structural similarities with the quinoline moieties in this compound.
The uniqueness of this compound lies in its oxalamide linkage, which provides distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C36H30N4O8 |
|---|---|
分子量 |
646.6 g/mol |
IUPAC 名称 |
N,N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]oxamide |
InChI |
InChI=1S/C36H30N4O8/c1-43-31-17-25-27(19-33(31)45-3)37-15-13-29(25)47-23-9-5-21(6-10-23)39-35(41)36(42)40-22-7-11-24(12-8-22)48-30-14-16-38-28-20-34(46-4)32(44-2)18-26(28)30/h5-20H,1-4H3,(H,39,41)(H,40,42) |
InChI 键 |
DBSPXOCQJKWNHB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC5=C6C=C(C(=CC6=NC=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
![N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Sodium Salt](/img/structure/B13865365.png)
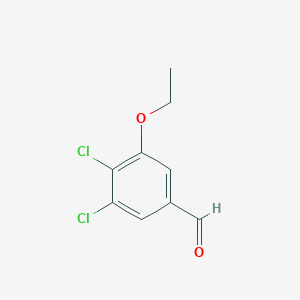


![3,4-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B13865387.png)
